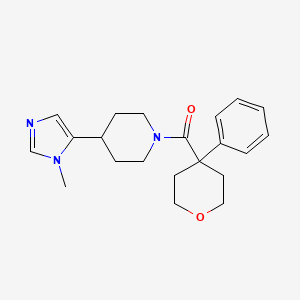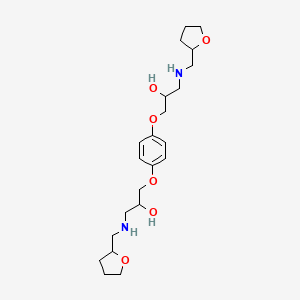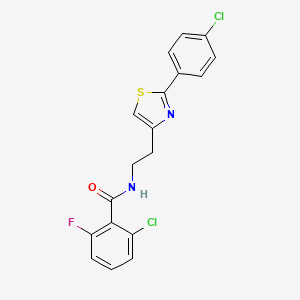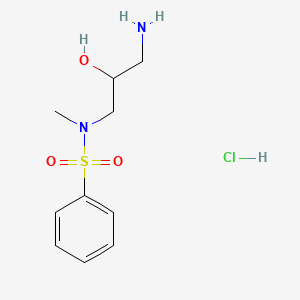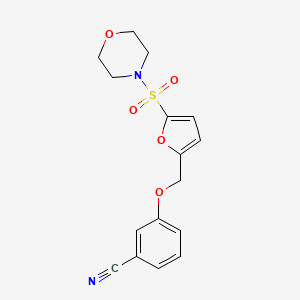
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile is a complex organic compound that features a furan ring substituted with a morpholinosulfonyl group and a benzonitrile moiety
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to bring about changes that result in their therapeutic efficacy .
Biochemical Pathways
Furan derivatives have been known to affect a variety of pathways, leading to their diverse therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile typically involves multiple steps, starting with the preparation of the furan ring substituted with a morpholinosulfonyl group. This is followed by the introduction of the benzonitrile moiety through a series of organic reactions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzylamine: Features an amine group instead of a nitrile group.
Uniqueness
What sets 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the morpholinosulfonyl group and the benzonitrile moiety allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
3-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c17-11-13-2-1-3-14(10-13)22-12-15-4-5-16(23-15)24(19,20)18-6-8-21-9-7-18/h1-5,10H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYYHPNFERLWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2799613.png)
![2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B2799615.png)
amine dihydrochloride](/img/structure/B2799617.png)
![ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate](/img/structure/B2799618.png)
![1-benzyl-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2799621.png)
![N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2799622.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2799623.png)
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2799624.png)
